APINACA vs. JWH-018 and Δ9-THC: Moderate CB1 Affinity (Ki = 3.24 nM) Distinguishes from First-Generation SCs
APINACA exhibits a CB1 receptor binding affinity (Ki) of 3.24 nM, which is approximately 9-fold higher affinity than Δ9-THC (Ki = 28.35 nM) but 3-fold lower affinity than JWH-018 (Ki = 9.62 nM) [1]. This positions APINACA as a compound with moderate CB1 binding relative to prototypical agonists, which may influence its psychoactive potency and detection requirements in forensic toxicology.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3.24 nM |
| Comparator Or Baseline | Δ9-THC (Ki = 28.35 nM) and JWH-018 (Ki = 9.62 nM) |
| Quantified Difference | 9-fold higher affinity than Δ9-THC; 3-fold lower affinity than JWH-018 |
| Conditions | Radioligand binding assay using human CB1 receptors expressed in HEK293 cells |
Why This Matters
The moderate CB1 affinity of APINACA relative to high-potency analogs (e.g., 5F-APINACA) and lower-potency phytocannabinoids (Δ9-THC) dictates its pharmacological profile and influences the sensitivity required for analytical detection methods.
- [1] APINACA - Wikipedia. Retrieved from https://en.wikipedia.org/wiki/APINACA. View Source
